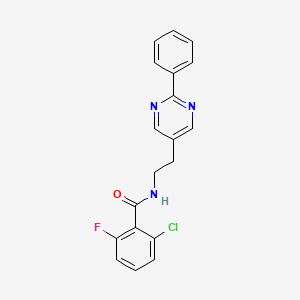

2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

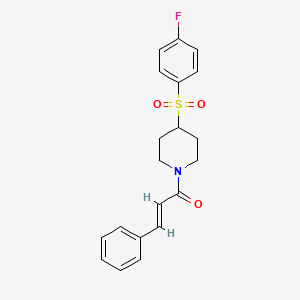

The compound “2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine” is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The molecule also contains a fluorobenzyl group and a phenethylamine moiety, which may contribute to its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a fluorobenzylthiol group, and a phenethylamine moiety. The fluorine atom in the fluorobenzyl group is a small, highly electronegative atom, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups and the conditions under which it is reacted. The presence of the amine group could make it a potential nucleophile, and the sulfur atom in the thioether group could also participate in certain reactions .Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

The compound's relevance in the context of enzymatic remediation of organic pollutants is highlighted by its potential role in enhancing the efficiency of redox mediators. Redox mediators are crucial for the degradation of recalcitrant compounds in wastewater, improving the substrate range and degradation efficiency of pollutants by enzymes like laccases and peroxidases. Although the direct application of 2-((3-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine in this process is not explicitly documented, the study of similar redox mediators provides valuable insights into its potential utility in environmental biotechnology (Husain & Husain, 2007).

Synthesis and Chemical Properties

The synthesis and biological importance of compounds structurally related to this compound, such as tetrahydroisoquinolines, have been extensively reviewed, with these compounds being recognized for their versatile therapeutic activities. This suggests a framework for understanding the chemical properties and potential applications of this compound in drug discovery and development (Singh & Shah, 2017).

Pharmacological Research and Potential Applications

Within pharmacological research, the exploration of novel central nervous system (CNS) acting drugs focuses on the identification of functional chemical groups that may lead to the synthesis of compounds with CNS activity. The study and classification of compounds with similar structural motifs to this compound could contribute to the development of new therapeutic agents, underscoring the importance of such compounds in medicinal chemistry (Saganuwan, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3S/c24-19-10-6-9-18(15-19)16-28-23-26-21-12-5-4-11-20(21)22(27-23)25-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFRVXLAIKTVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)

![N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2706335.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid](/img/structure/B2706336.png)

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)

![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)

![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)

![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)